1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine belongs to the 1,2,3-triazole family, characterized by a five-membered aromatic heterocyclic ring containing three nitrogen atoms. According to IUPAC nomenclature rules, the parent structure is the 1H-1,2,3-triazole core, with substituents assigned positions based on priority and numbering to minimize locants.

Systematic IUPAC Name :

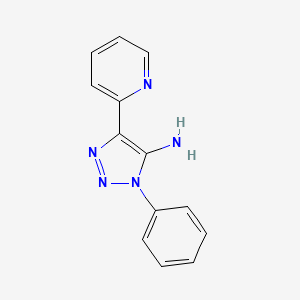

The name is derived by prioritizing substituents in decreasing order of seniority. The amine group (-NH₂) at position 5 takes precedence, followed by the phenyl group at position 1 and the pyridin-2-yl group at position 4. The full name is 5-amino-1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazole .Structural Representation :

The molecular structure comprises:- A 1H-1,2,3-triazole ring with nitrogen atoms at positions 1, 2, and 3.

- A phenyl group (-C₆H₅) attached to nitrogen at position 1.

- A pyridin-2-yl group (-C₅H₄N) attached to carbon at position 4.

- An amine group (-NH₂) at position 5.

The SMILES notation is

NC1=C(N=NN1C2=CC=CC=C2)C3=CC=CN=C3, reflecting connectivity and stereoelectronic properties.A 2D structural depiction is shown below:

NH₂ │ N═N─C─C │ │ N C─C₆H₅ │ C─C₅H₄N (pyridin-2-yl)

CAS Registry Number and Molecular Formula Analysis

CAS Registry Number :

The compound is registered under CAS 163071-42-9 , though conflicting entries exist for positional isomers (e.g., pyridin-3-yl variants in CAS 890093-66-0).Molecular Formula :

The empirical formula C₁₃H₁₁N₅ indicates 13 carbon, 11 hydrogen, and 5 nitrogen atoms.Molecular Weight :

Calculated as 237.26 g/mol using atomic masses (C: 12.01, H: 1.008, N: 14.01).

| Property | Value |

|---|---|

| CAS Registry Number | 163071-42-9 |

| Molecular Formula | C₁₃H₁₁N₅ |

| Molecular Weight | 237.26 g/mol |

| SMILES | NC1=C(N=NN1C2=CC=CC=C2)C3=CC=CN=C3 |

Tautomerism and Prototropic Equilibria in 1,2,3-Triazole Systems

1,2,3-Triazoles exhibit prototropic tautomerism , where the NH proton migrates between nitrogen atoms, generating 1H- and 2H-tautomers. For This compound , tautomerism is influenced by electronic and steric effects from substituents:

Tautomeric Forms :

- 1H-Tautomer : The NH proton resides at position 1 (adjacent to phenyl).

- 2H-Tautomer : The NH proton shifts to position 2 (adjacent to pyridin-2-yl).

Experimental studies on analogous triazoles (e.g., 4-methyl-1H-1,2,3-triazole) show the 2H-tautomer dominates in aqueous solutions due to reduced lone-pair repulsion between N1 and N2.

Equilibrium Dynamics :

- Solvent Effects : Polar solvents stabilize the 2H-form via hydrogen bonding, while nonpolar solvents favor the 1H-form.

- Substituent Effects : Electron-withdrawing groups (e.g., pyridinyl) at position 4 destabilize the 1H-tautomer by increasing N1 acidity. Computational NMR studies confirm substituents alter tautomeric ratios by up to 3:1.

Experimental Evidence :

| Tautomer | Stability Factors | Predominant Phase |

|---|---|---|

| 1H | Crystallographic packing, nonpolar solvents | Solid state |

| 2H | Hydrogen bonding, polar solvents | Aqueous solution |

Properties

IUPAC Name |

3-phenyl-5-pyridin-2-yltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c14-13-12(11-8-4-5-9-15-11)16-17-18(13)10-6-2-1-3-7-10/h1-9H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFWGQJUSVWMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions are generally mild, and the yields are high, making this method efficient for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for 1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine are not extensively documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the phenyl or pyridinyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

Structure and Molecular Characteristics

The molecular formula of 1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine is with a molecular weight of approximately 244.28 g/mol. The compound contains a triazole ring which is known for its biological activity and ability to form coordination complexes with metal ions.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent due to its ability to inhibit various biological pathways. Studies have shown that derivatives of this compound exhibit significant anticancer activity. For instance, research indicates that triazole derivatives can act as potent inhibitors of certain enzymes involved in tumor growth and metastasis .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that specific sulfamoylated derivatives of triazoles showed promising results against cancer cell lines by inhibiting steroid sulfatase activity, which is crucial for tumor proliferation .

Coordination Chemistry

The triazole moiety in this compound allows it to act as a ligand in coordination complexes with transition metals. This property is exploited in catalysis and materials science.

Case Study: Metal Complexes

Research has shown that when coordinated with metals such as copper or palladium, this compound enhances catalytic activity in various organic reactions, including cross-coupling reactions .

Material Science

The unique electronic properties of triazole compounds make them suitable for applications in organic electronics and photonics. Their ability to form stable films can be leveraged in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study: Organic Electronics

In recent studies, triazole-based materials have been incorporated into organic photovoltaic cells, improving their efficiency by enhancing charge transport properties .

Mechanism of Action

The mechanism of action of 1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert neuroprotective effects .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Cu(I) catalysts (e.g., polyacrylate-supported Cu) enhance yields in triazole syntheses due to improved regioselectivity .

- Electron-rich substituents (e.g., methoxy) may require milder conditions, while nitro groups necessitate robust reagents .

Spectroscopic and Analytical Data

NMR and crystallographic data highlight differences in electronic environments:

Biological Activity

1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of this compound is with a molecular weight of approximately 237.26 g/mol. Its structure features a triazole ring substituted with phenyl and pyridine groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines effectively.

Mechanism of Action:

- Inhibition of Kinases: Triazole derivatives often act as inhibitors of specific kinases involved in cancer progression. For example, studies indicate that certain triazoles inhibit aurora A and B kinases, leading to mitotic failure and apoptosis in cancer cells .

- Induction of Apoptosis: The compounds can induce apoptosis through the generation of reactive oxygen species (ROS), disrupting cellular homeostasis and promoting cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Substituents on the phenyl and pyridine rings play a crucial role in enhancing its potency.

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups (e.g., -OCH₃) | Increase potency against cancer cells |

| Halogen substitutions | Alter the lipophilicity and bioavailability |

| Positioning of substituents | Critical for optimal binding to target proteins |

Case Studies

Several case studies have investigated the efficacy of triazole compounds similar to this compound:

- Study on Aurora Kinase Inhibition:

- Cytotoxicity Assessment:

Q & A

Q. Q1. What are the primary synthetic routes for 1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A phenylacetylene and a pyridinyl azide precursor are reacted under inert conditions, with Cu(I) catalysts (e.g., CuI or CuSO₄/sodium ascorbate) to ensure regioselectivity for the 1,4-disubstituted triazole. Post-reduction of the triazole intermediate using NaBH₄ or catalytic hydrogenation yields the 5-amine derivative. Characterization via IR and NMR is critical to confirm the amine functionality .

Q. Q2. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. SHELX software (e.g., SHELXL) is used to refine crystal structures, with validation metrics (R-factor, data-to-parameter ratio) ensuring accuracy. Complementary techniques include:

- ¹H/¹³C NMR : Peaks for pyridinyl protons (δ 7.5–8.5 ppm) and triazole carbons (δ 140–150 ppm).

- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

Advanced Synthetic Challenges

Q. Q3. How can researchers address regioselectivity contradictions in triazole formation?

Regioselectivity in CuAAC reactions is typically 1,4-specific, but competing pathways may arise if reaction conditions (e.g., solvent polarity, temperature) are suboptimal. Advanced strategies include:

Q. Q4. What methods resolve discrepancies in crystallographic data refinement?

Contradictions in bond lengths/angles may arise from twinning or poor data resolution. SHELXL’s TWIN/BASF commands can model twinned data, while the Hirschelfeld surface analysis identifies steric clashes. Cross-validation using independent datasets (e.g., neutron diffraction) is recommended for high-impact studies .

Biological and Physicochemical Profiling

Q. Q5. How is the in vitro biological activity of this compound assessed?

Common assays include:

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination via fluorogenic substrates).

- Cellular uptake : Radiolabeling (³H/¹⁴C) or fluorescent tagging for live-cell imaging.

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with pyridine-interacting residues (e.g., π-π stacking in kinase active sites) .

Q. Q6. What strategies optimize thermodynamic stability for long-term storage?

- Polymorph screening : Solvent-drop grinding to identify stable crystalline forms.

- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>200°C for most triazoles).

- Lyophilization : For hygroscopic derivatives, lyophilize in inert buffers (pH 7.4) .

Structural and Mechanistic Insights

Q. Q7. How do substituents on the phenyl/pyridinyl groups influence bioactivity?

Structure-activity relationship (SAR) studies show:

- Electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring enhance binding to hydrophobic pockets (e.g., in kinase targets).

- Pyridinyl N-oxidation can modulate solubility but may reduce blood-brain barrier permeability. Comparative studies with analogs (e.g., 4-fluorophenyl derivatives) are critical .

Q. Q8. What spectroscopic techniques differentiate protonation states of the triazole amine?

- ¹⁵N NMR : Chemical shifts vary significantly between neutral (δ ~−250 ppm) and protonated states (δ ~−200 ppm).

- pH-dependent UV-Vis : Absorbance shifts at 270–300 nm indicate deprotonation in basic conditions .

Safety and Compliance

Q. Q9. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.